molecular formula C20H25ClN2O B5176324 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride

Cat. No. B5176324
M. Wt: 344.9 g/mol
InChI Key: DAQBJPSXDMLVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a piperazine derivative that has been synthesized for its unique biological properties and has been studied for its potential therapeutic applications.

Mechanism of Action

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR) and the transient receptor potential vanilloid 1 (TRPV1) ion channel. It binds to these receptors and activates them, leading to various physiological and biochemical effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist of the nAChR and TRPV1 ion channel, making it an ideal tool compound for studying the function of these receptors. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is also stable and easy to handle, making it suitable for various experimental conditions.
However, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several potential future directions for scientific research. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.
Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could also be used in combination with other drugs to enhance their therapeutic effects. Additionally, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could be used to study the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is a synthetic compound that has been widely used in scientific research. It has been studied for its potential therapeutic applications in various diseases and has been used as a tool compound to study the function of specific receptors and ion channels in the nervous system. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications and the study of the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride involves the reaction of 1-(2,2-diphenylpropanoyl)piperazine with hydrochloric acid. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is a white crystalline powder. The purity of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been used extensively in scientific research due to its unique biological properties. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22;/h3-12H,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQBJPSXDMLVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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